

Introduction: The Architectural Significance of a Fluorinated Benzaldehyde

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Compound of Interest

Compound Name: 4-Fluoro-3-methylbenzaldehyde

Cat. No.: B1349321

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4-Fluoro-3-methylbenzaldehyde is a substituted aromatic aldehyde, a class of organic compounds pivotal to chemical synthesis. It serves not merely as a reagent but as a versatile molecular scaffold, primarily utilized as a key intermediate in the synthesis of complex molecules within the pharmaceutical, agrochemical, and fragrance industries.^{[1][2]} The strategic placement of a fluorine atom, a methyl group, and an aldehyde function on a benzene ring imparts a unique combination of reactivity and physicochemical properties. This guide, intended for researchers and drug development professionals, provides a detailed examination of its molecular architecture, precise molecular weight, and the analytical methodologies required for its unambiguous identification, underscoring its value in modern synthetic chemistry.

Molecular Identity and Structural Elucidation

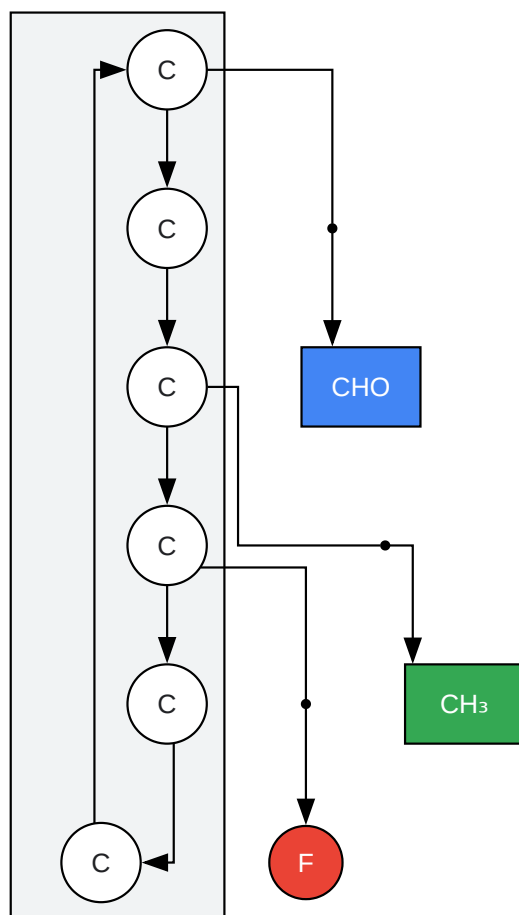
The unique reactivity and utility of **4-Fluoro-3-methylbenzaldehyde** stem directly from its specific atomic arrangement. Understanding this structure is fundamental to its application.

Key Identifiers:

- IUPAC Name: **4-Fluoro-3-methylbenzaldehyde**
- CAS Number: 135427-08-6^{[1][2][3]}
- Molecular Formula: C₈H₇FO^{[1][3]}

The structure consists of a central benzene ring. The positions on the ring are numbered starting from the carbon atom of the aldehyde group (CHO) as position 1. Consequently, the methyl group (CH₃) occupies position 3, and the highly electronegative fluorine atom (F) is at position 4.

The aldehyde group is a reactive site, readily participating in nucleophilic additions and condensation reactions.^[1] The fluorine atom at the para-position to the aldehyde exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the aldehyde group and the aromatic ring. Conversely, the methyl group at the meta-position has a mild electron-donating inductive effect. This electronic interplay is crucial for directing further chemical modifications and is a key reason for its selection in multi-step syntheses.



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Caption: Molecular structure of **4-Fluoro-3-methylbenzaldehyde**.

Physicochemical Properties and Molecular Weight

The physical characteristics of a compound are critical for its handling, storage, and application in chemical reactions. The molecular weight is a fundamental property derived directly from the molecular formula.

Molecular Weight Determination:

- Average Molecular Weight: 138.14 g/mol [\[1\]](#)[\[4\]](#) This value is calculated using the weighted average of the natural abundances of the isotopes of each element (C, H, F, O).
- Monoisotopic Mass: 138.048093 Da. This value is calculated using the mass of the most abundant isotope of each element. It is the precise mass used in high-resolution mass spectrometry for definitive identification.

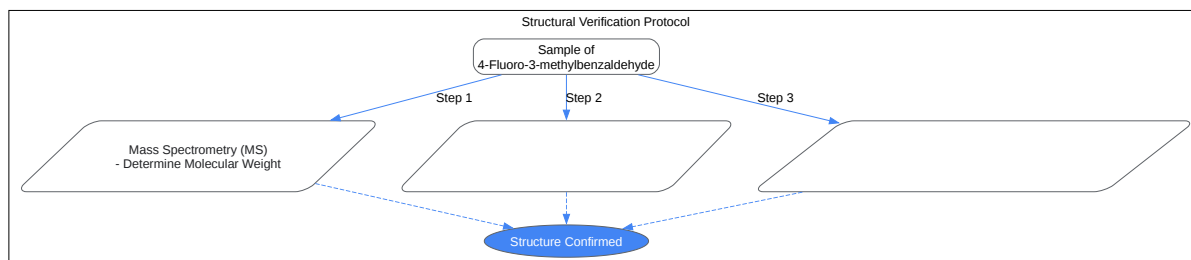
Key Physicochemical Data:

| Property | Value | Source(s) |
|---------------------------------------|---------------------------------|---|
| Molecular Weight | 138.14 g/mol | [1] [4] |
| Appearance | Colorless to pale yellow liquid | [1] [3] [5] |
| Density (at 25 °C) | 1.132 - 1.14 g/mL | [1] [2] [3] |
| Boiling Point | 208 °C | [1] [2] |
| Refractive Index (n _{20/D}) | ~1.522 | [2] [3] |
| Flash Point | 79.44 °C (175.0 °F) | |
| Purity (Typical) | ≥97% (GC) | [5] |

Structural Verification: A Self-Validating Protocol

In any research or development setting, verifying the identity and purity of a starting material is a non-negotiable step for ensuring the reliability and reproducibility of experimental outcomes. The structure of **4-fluoro-3-methylbenzaldehyde** can be unequivocally confirmed through a combination of standard spectroscopic techniques.

Workflow for Structural Confirmation:



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Caption: Workflow for the spectroscopic identification of **4-fluoro-3-methylbenzaldehyde**.

1. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

- Causality: The first step is to confirm the molecular mass. High-resolution mass spectrometry (HRMS) provides an exact mass measurement that can validate the molecular formula.
- Methodology:
 - Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Infuse the solution into an HRMS instrument (e.g., ESI-TOF or Orbitrap).
 - Acquire the mass spectrum in positive ion mode.

- Expected Result: A prominent peak corresponding to the protonated molecule $[M+H]^+$ at m/z 139.0553. This experimentally observed value should match the theoretical exact mass of $C_8H_8FO^+$ within a narrow tolerance (typically < 5 ppm), confirming the elemental composition.

2. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

- Causality: IR spectroscopy is used to identify the characteristic functional groups present in the molecule based on their vibrational frequencies.
- Methodology:
 - Place a drop of the neat liquid sample between two salt (NaCl or KBr) plates.
 - Acquire the IR spectrum.
- Expected Result: The spectrum will exhibit key absorption bands:
 - A strong, sharp peak around $1700\text{-}1710\text{ cm}^{-1}$, characteristic of the C=O (carbonyl) stretch of an aromatic aldehyde.
 - Two peaks around 2820 cm^{-1} and 2720 cm^{-1} (a C-H stretch), known as a Fermi doublet, which is highly indicative of an aldehyde.
 - Peaks in the $1600\text{-}1450\text{ cm}^{-1}$ region corresponding to C=C stretching in the aromatic ring.
 - A strong band around $1200\text{-}1250\text{ cm}^{-1}$ for the C-F (aryl-fluorine) stretch.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

- Causality: 1H and ^{13}C NMR spectroscopy provide the most detailed information, revealing the connectivity of the hydrogen and carbon atoms, respectively. It allows for the definitive assignment of the substitution pattern.
- Methodology:
 - Dissolve a small amount of the sample ($\sim 5\text{-}10$ mg) in a deuterated solvent (e.g., $CDCl_3$).

- Acquire ^1H , ^{13}C , and optionally 2D correlation spectra (like COSY and HSQC).
- Expected Results:
 - ^1H NMR:
 - A singlet at ~9.9-10.0 ppm for the aldehyde proton (-CHO).
 - A singlet at ~2.3-2.4 ppm for the three methyl protons (-CH₃).
 - A complex pattern of signals in the aromatic region (~7.0-7.8 ppm) for the three distinct aromatic protons. The specific splitting patterns (doublets, doublet of doublets) and coupling constants will be consistent with the 1,3,4-substitution pattern.
 - ^{13}C NMR:
 - A signal at ~190-192 ppm for the aldehyde carbonyl carbon.
 - Signals in the ~120-165 ppm range for the six aromatic carbons. The carbon attached to the fluorine will show a large coupling constant (^1JCF).
 - A signal at ~15-20 ppm for the methyl carbon.

By integrating the data from these three orthogonal techniques, a scientist can build a self-validating case for the structure and purity of **4-fluoro-3-methylbenzaldehyde**, ensuring trustworthiness in subsequent applications.

Applications in Advanced Synthesis

4-Fluoro-3-methylbenzaldehyde is a valuable building block precisely because its structure is tailored for reactivity and modification.^[6] It is frequently employed in:

- **Pharmaceutical Development:** It serves as a precursor for synthesizing active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic medications.^[1]
- **Agrochemical Formulation:** The compound is used to produce herbicides and pesticides, where the fluoro-aromatic moiety can enhance biological activity and metabolic stability.^[1]

- Specialty Materials: The unique electronic properties imparted by the fluorine atom make it a useful starting material for advanced polymers and electronic materials.[6]

Conclusion

4-Fluoro-3-methylbenzaldehyde is more than a simple chemical; it is a precisely engineered molecular tool. Its molecular weight of 138.14 g/mol and its distinct structure, characterized by the 1,3,4-substitution pattern of its aldehyde, methyl, and fluoro groups, provide a foundation for complex chemical synthesis. A rigorous, multi-technique approach to structural verification is essential for any application, ensuring that the unique potential of this versatile intermediate is fully and reliably realized in research and development.

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